(1S)-(-)-alpha-Pinene-D3
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Overview
Description
(1S)-(-)-alpha-Pinene-D3 is a deuterated form of alpha-Pinene, a bicyclic monoterpene. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the alpha-Pinene molecule. Alpha-Pinene is a naturally occurring compound found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(-)-alpha-Pinene-D3 typically involves the deuteration of alpha-Pinene. One common method is the catalytic hydrogenation of alpha-Pinene in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistent quality and to minimize the presence of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-(-)-alpha-Pinene-D3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of compounds such as verbenone and pinene oxide.
Reduction: Reduction reactions can convert alpha-Pinene to pinane.
Substitution: Halogenation reactions can introduce halogen atoms into the alpha-Pinene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Verbenone, pinene oxide.
Reduction: Pinane.
Substitution: Halogenated derivatives of alpha-Pinene.
Scientific Research Applications
(1S)-(-)-alpha-Pinene-D3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy and as a natural remedy for respiratory conditions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-(-)-alpha-Pinene-D3 involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of ion channels and receptors, leading to anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of enzymes and signaling molecules involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Beta-Pinene: Another isomer of pinene with similar chemical properties but different biological activities.
Limonene: A monoterpene with a citrus aroma, used in similar applications but with distinct chemical and biological properties.
Camphene: A bicyclic monoterpene with a structure similar to alpha-Pinene but with different reactivity and applications.
Uniqueness
(1S)-(-)-alpha-Pinene-D3 is unique due to the presence of deuterium atoms, which can influence its chemical reactivity and stability. This makes it valuable in research applications where isotopic labeling is required, such as in studies of metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C10H16 |
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Molecular Weight |
139.25 g/mol |
IUPAC Name |
(1S,5S)-6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1/i1D3 |
InChI Key |
GRWFGVWFFZKLTI-UTFMOTILSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
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